5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Kinase inhibitor binding kinetics Drug-target residence time Halogen–aromatic π interactions

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (CAS 1638765-13-5, MW 289.03, C₇H₄IN₃O₂) is a halogenated heterocyclic building block belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) family—a privileged scaffold in kinase inhibitor design and antiviral nucleoside synthesis. The compound features an iodine atom at the 5-position of the pyrrole ring and a carboxylic acid substituent at the 4-position of the pyrimidine ring, providing a dual-handle architecture for divergent derivatization.

Molecular Formula C7H4IN3O2
Molecular Weight 289.03 g/mol
Cat. No. B13039641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
Molecular FormulaC7H4IN3O2
Molecular Weight289.03 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N=CN=C2N1)C(=O)O)I
InChIInChI=1S/C7H4IN3O2/c8-3-1-9-6-4(3)5(7(12)13)10-2-11-6/h1-2H,(H,12,13)(H,9,10,11)
InChIKeyOYFNFSOKSKFPSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid: Procurement-Relevant Identity, Scaffold Class, and Comparator Landscape


5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (CAS 1638765-13-5, MW 289.03, C₇H₄IN₃O₂) is a halogenated heterocyclic building block belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) family—a privileged scaffold in kinase inhibitor design and antiviral nucleoside synthesis [1]. The compound features an iodine atom at the 5-position of the pyrrole ring and a carboxylic acid substituent at the 4-position of the pyrimidine ring, providing a dual-handle architecture for divergent derivatization. Its closest in-class analogs—differing only by the halogen or substituent at the 5-position—include 5-bromo (CAS 1638763-74-2), 5-chloro (CAS 1095822-67-5), 5-fluoro, 5-methyl, and the unsubstituted parent acid (CAS 1005206-17-6) [2]. While these analogs share the same core scaffold and are frequently marketed interchangeably as synthetic intermediates, critical differences in halogen-dependent reactivity, binding kinetics of downstream bioactive derivatives, and physicochemical properties render the 5-iodo variant non-fungible for specific research and industrial applications.

Why 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid Cannot Be Casually Replaced by Its 5-Halo or 5-Alkyl Congeners


Although all 5-substituted-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acids share an identical bicyclic skeleton and carboxylic acid handle, their divergent behavior arises from the profound influence of the 5-position substituent on three orthogonal selection-critical parameters: (i) synthetic reactivity—the C–I bond is significantly more reactive in Pd-catalyzed cross-coupling and nucleophilic aromatic substitution than C–Br, C–Cl, or C–F bonds, enabling chemoselective sequential elaborations that are unattainable with lighter halogens [1]; (ii) target binding kinetics of derived inhibitors—the iodine atom's large polarizable surface and pronounced σ-hole drive halogen–aromatic π interactions that dramatically prolong inhibitor residence time on kinase targets, a property that diminishes monotonically with decreasing halogen size (I > Br > Cl > F > H) [2]; and (iii) physicochemical properties—the iodine atom substantially elevates molecular weight (289 vs. 242 for Br, 198 for Cl, 163 for H), modifies LogP, and alters solid-state characteristics including melting point and solubility, directly impacting formulation, purification, and scale-up logistics. These interdependent factors mean that selecting a 5-bromo or 5-chloro analog for convenience or cost may fundamentally compromise downstream synthetic route efficiency, lead compound residence time, or final physicochemical profile.

Quantitative Differentiation Evidence: 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid vs. Closest Analogs


Residence Time on Haspin Kinase: 5-Iodotubercidin Exhibits 274-Fold Slower Off-Rate than Unsubstituted Tubercidin, with Monotonic Halogen-Size Dependence

In a head-to-head SPR-based kinetic comparison of five 5-substituted tubercidin derivatives binding to haspin kinase, 5-iodotubercidin (the nucleoside analogue derived from 5-iodo-7H-pyrrolo[2,3-d]pyrimidine) displayed the slowest dissociation rate among all halogen variants. The substitution from hydrogen to iodine at the 5-position resulted in a 48-fold increase in association rate (kₒₙ) and a 274-fold decrease in dissociation rate (kₒff). Estimated residence time (τ) for 5-iTU ranged from 60 min (BLI) to 7 min (SPR), decreasing progressively with smaller halogens (τ: I > Br > Cl > F > H) [1]. Removal of the halogen entirely (tubercidin, TU) caused a 42-fold potency loss compared to 5-iTU; 5-fluorotubercidin showed an 8-fold potency loss. Binding enthalpy became more favorable with increasing halogen size (H < F < Cl < Br < I) [1]. These data demonstrate that the iodine atom imparts a kinetically distinct binding profile not replicable by lighter halogens.

Kinase inhibitor binding kinetics Drug-target residence time Halogen–aromatic π interactions

Adenosine Kinase Inhibition: 5-Iodotubercidin (IC₅₀ = 26 nM) Serves as the Lead Scaffold; 5'-Amino-5'-deoxy Analogs of 5-Iodo and 5-Bromo Variants Achieve Sub-Nanomolar IC₅₀

In a comprehensive adenosine kinase (AK) inhibitor SAR study, 5-iodotubercidin—synthesized from 5-iodo-4-chloropyrrolo[2,3-d]pyrimidine intermediates—was the lead compound with an IC₅₀ of 0.026 μM against isolated human AK [1]. 5'-Amino-5'-deoxy analogues derived from both 5-bromo- and 5-iodotubercidin were the most potent AK inhibitors reported at the time of publication, achieving IC₅₀ values < 0.001 μM [1]. While the 5-bromo derivative also contributed to potent analogs, the 5-iodo scaffold's superior reactivity in the initial glycosylation step and its established position as the primary lead (IC₅₀ = 26 nM vs. 5'-amino-5'-deoxyadenosine IC₅₀ = 170 nM) make it the preferred starting point for AK inhibitor programs. The 5-chloro and 5-fluoro variants were not reported among the most potent compounds.

Adenosine kinase inhibition Anticonvulsant drug discovery Pyrrolopyrimidine nucleoside SAR

Antiviral Selectivity: Only 5-Halogen-Substituted Pyrrolo[2,3-d]pyrimidine Nucleosides Exhibit Activity Against HCMV and HSV-1; Non-Halogenated and 4-Monosubstituted Analogs Are Inactive

In a systematic evaluation of 4- and 4,5-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines against HCMV and HSV-1, all non-halogenated compounds (4-substituted only: methoxy, methylamino, dimethylamino) and 4-chloro-5-unsubstituted intermediates were inactive [1]. Antiviral activity was exclusively restricted to the three 5-halogen-substituted 4-amino derivatives: 5-chloro (10), 5-bromo (11), and 5-iodo (12). Among these, compound 11 (5-bromo series) was at least 10-fold more potent than acyclovir [1]. The 5-iodo derivative (12) was active at non-cytotoxic concentrations, and the 5-iodo intermediate (9b, 4-chloro-5-iodo) is the direct precursor to the active 4-amino-5-iodo final compound. The 5-iodo building block (via 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine) is thus essential for accessing the 5-iodo antiviral chemotype, which contributes to the halogen-dependent activity profile.

Antiviral nucleoside Human cytomegalovirus Herpes simplex virus

Synthetic Reactivity Advantage: The C5–I Bond Enables Chemoselective Pd-Catalyzed Cross-Coupling Inaccessible to C5–Cl or C5–F Analogs

The 5-iodo substituent provides superior reactivity in Pd(0)-catalyzed cross-coupling reactions compared to 5-bromo, 5-chloro, and especially 5-fluoro analogs. This differential reactivity is exploited for sequential chemoselective elaborations: the C–I bond undergoes oxidative addition to Pd(0) significantly faster than C–Br and C–Cl, allowing selective Sonogashira, Suzuki, or Heck coupling at the 5-position while leaving a 4-chloro or other halide intact for subsequent displacement [1]. This property is documented in the synthesis of 5-alkynyl-pyrrolo[2,3-d]pyrimidine nucleosides, where 5-iodo intermediates undergo selective Sonogashira coupling with terminal alkynes under conditions where 5-bromo analogs require harsher conditions and 5-chloro analogs are essentially unreactive [1]. The carboxylic acid at C4 further enables orthogonal amide coupling or esterification without interfering with the C5 cross-coupling handle.

Chemoselective cross-coupling Sonogashira reaction Building block reactivity

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Solid-State Properties Diverge Significantly Across the 5-Halogen Series

The 5-position halogen exerts a substantial effect on the bulk physicochemical properties of 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid derivatives. The 5-iodo compound (MW 289.03) is markedly heavier than its 5-bromo (MW 242.03), 5-chloro (MW 197.58), 5-fluoro (MW 181.12), and unsubstituted (MW 163.13) counterparts [1][2]. This mass increment of 47–126 Da relative to lighter halogen analogs directly affects molar dosing calculations for biological assays and influences membrane permeability predictions. The iodine atom's high polarizability also increases LogP compared to other halogens (estimated ΔLogP ≈ +0.6–1.0 vs. 5-H), altering both solubility and protein binding characteristics of derived final compounds. Melting point and crystallinity differences are expected based on the halogen's contribution to crystal packing via halogen bonding; the 5-iodo variant is likely to exhibit higher melting point and lower aqueous solubility than the 5-chloro or 5-fluoro analogs. These differences necessitate distinct formulation and purification protocols that cannot be assumed transferable from one halogen congener to another.

Physicochemical profiling LogP Solid-state characterization

Radiolabeling Gateway: The 5-Iodo Substituent is the Only Halogen Enabling Direct Isotopic Exchange for ¹²⁵I Radiotracer Synthesis

The 5-iodo substitution uniquely enables direct radioiodine exchange to generate ¹²⁵I-labeled probes for SPECT imaging and target engagement studies. This capability has been demonstrated with 5-iodotubercidin, where treatment of the 5-bromo precursor with [¹²⁵I]NaI under CuSO₄/SnSO₄ catalysis in DMSO at 130 °C produced [¹²⁵I]-5-iodotubercidin, a radioligand for imaging adenosine kinase (ADK) expression with a Ki of 9 nM [1]. The 5-chloro and 5-fluoro analogs cannot undergo analogous direct halogen exchange radiolabeling because the C–Cl and C–F bonds are thermodynamically and kinetically inert to isotopic displacement under these conditions. The 5-bromo compound serves as the precursor for radioiodination, but the final radiolabeled species is the 5-iodo derivative—making the 5-iodo scaffold the only variant compatible with both the radiolabeling step and the desired imaging pharmacology.

Radioiodination SPECT imaging Radioligand development

Optimal Procurement Scenarios for 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid


Kinase Inhibitor Programs Requiring Prolonged Target Residence Time via Halogen–Aromatic π Interactions

When a kinase target possesses an aromatic gatekeeper residue (e.g., Phe, Tyr), the 5-iodo scaffold is the only 5-substituted-4-carboxylic acid building block that yields inhibitors with maximal residence time through halogen–aromatic π interactions. As demonstrated by the 274-fold slower off-rate of 5-iodotubercidin versus tubercidin on haspin kinase, the iodine's large polarizable surface and pronounced σ-hole directly drive this kinetic advantage [1]. Programs aiming for kinetic selectivity over fast-dissociating off-targets should procure the 5-iodo variant to preserve this mechanistic opportunity.

Divergent Parallel Library Synthesis Requiring Orthogonal 5-Position and 4-Position Functionalization

The 5-iodo-4-carboxylic acid scaffold is the optimal choice for building block collections intended for chemoselective sequential diversification. The C5–I bond undergoes rapid Pd(0)-catalyzed Sonogashira or Suzuki coupling under mild conditions, while the 4-COOH handle can be independently elaborated via amide coupling, esterification, or Curtius rearrangement. This orthogonal reactivity profile—where the 5-position reacts selectively before the 4-position or vice versa—is not achievable with 5-Cl or 5-F analogs and is achieved with lower efficiency using 5-Br intermediates [2].

Adenosine Kinase (AK) Inhibitor Hit-to-Lead and Lead Optimization Campaigns

5-Iodotubercidin (IC₅₀ = 26 nM) is the prototypical AK inhibitor lead scaffold, and the 5-iodo pyrrolo[2,3-d]pyrimidine core is the direct synthetic precursor. 5'-Amino-5'-deoxy modifications on this scaffold achieve sub-nanomolar potency (IC₅₀ < 1 nM), representing the most potent AK inhibitors reported [3]. The 5-iodo carboxylic acid building block is the mandatory starting material for any group entering the AK inhibitor space with the validated 5-iodotubercidin pharmacophore. Substituting a 5-bromo or 5-chloro analog would necessitate additional synthetic steps (halogen exchange) to access the 5-iodo lead series.

Radioligand Development for ADK or Kinase Target Engagement Imaging

The 5-iodo-4-carboxylic acid building block provides the foundational scaffold for both the cold reference standard and—through the intermediacy of the 5-bromo derivative—the ¹²⁵I-labeled SPECT imaging probe. The 5-iodo final compound (e.g., [¹²⁵I]-5-iodotubercidin) retains high affinity (Ki = 9 nM for ADK) and is the only halogen variant directly compatible with radioiodine isotopic exchange. Procurement of the 5-iodo carboxylic acid building block is thus the single-compound solution for programs spanning medicinal chemistry, in vitro pharmacology, and translational imaging within a unified chemical series [4].

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